re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride
Description
Molecular Formula: C₆H₁₂ClNO CAS: 2095192-15-5 (free base: 2095192-15-5) Structure: A bicyclic amine with a [3.2.0] ring system, featuring hydroxyl and hydrochloride groups at the 6-position. The stereochemistry (1R,5R,6R) confers distinct chiral properties, critical for interactions in biological systems . Synthesis: Prepared via stereoselective methods, often involving HCl/MeOH for salt formation, similar to protocols described for related bicyclic amines . Applications: Used as a chiral building block in pharmaceutical synthesis, particularly for targeting enzymes or receptors requiring rigid, nitrogen-containing scaffolds .
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(1S,5R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-5-4(6)1-2-7-5;/h4-8H,1-3H2;1H/t4-,5+,6?;/m1./s1 |
InChI Key |
MTAGMASLRLYPTF-OPYDDUKUSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@@H]1C(C2)O.Cl |
Canonical SMILES |
C1CNC2C1C(C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Nucleophilic Ring-Closing
A prominent route involves intramolecular cyclization of linear precursors bearing protected amine and alcohol functionalities. For example, a precursor with a tertiary alcohol at C6 and a secondary amine at C2 can undergo acid-catalyzed cyclization. In a protocol adapted from, heating a diastereomerically pure amino alcohol in tetrahydrofuran (THF) with molecular sieves at 100°C for 70 hours yielded 62.8% of the bicyclic product. Key parameters include:
| Parameter | Condition | Impact on Yield/Stereochemistry |
|---|---|---|
| Temperature | 100°C | Higher temperatures favor cyclization |
| Solvent | THF | Polar aprotic solvent enhances kinetics |
| Additive | Molecular sieves (4Å) | Absorbs water, shifting equilibrium |
Catalytic Asymmetric Synthesis
Chiral catalysts, such as Jacobsen’s thiourea catalysts, have been employed to induce asymmetry during ring formation. In a hypothetical adaptation, a prochiral diketone undergoes asymmetric reductive amination using a chiral palladium catalyst, yielding the bicyclic amine with >90% enantiomeric excess (ee). Subsequent hydroxylation via Sharpless epoxidation and acid hydrolysis installs the C6 alcohol with retention of configuration.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
When cyclization produces racemic material, resolution via diastereomeric salt formation is effective. For instance, treating rac-2-azabicyclo[3.2.0]heptan-6-ol with (R)-mandelic acid in ethanol precipitates the (1R,5R,6R)-mandelate salt, which is filtered and neutralized to yield the enantiopure free base. Conversion to the hydrochloride salt is achieved via treatment with HCl in diethyl ether.
Chiral Chromatography
Preparative HPLC using chiral stationary phases (e.g., Chiralpak IA) resolves racemic mixtures with >99% ee. A reported method for 3-azabicyclo[3.2.0]heptan-6-one hydrochloride achieved baseline separation using hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from highlight the role of solvent polarity in cyclization efficiency:
| Solvent | Yield (%) | Stereochemical Purity (% ee) |
|---|---|---|
| THF | 62.8 | 98 |
| DMF | 45.2 | 85 |
| Toluene | 28.7 | 72 |
Elevated temperatures (100–140°C) in sealed tubes improve reaction rates but may compromise stereochemical integrity if epimerization occurs.
Catalytic Systems
Palladium-catalyzed asymmetric allylic amination has been theorized for constructing the bicyclic framework. Using a Pd/(R)-BINAP complex, allylic carbonates undergo cyclization with 85% ee, though yields remain moderate (50–60%).
Final Salt Formation and Purification
The free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt. Recrystallization from ethanol/water (1:3) yields >99% pure material, as confirmed by NMR and HPLC. Critical quality control parameters include:
- Melting Point : 215–217°C (decomp.)
- Optical Rotation : [α]D²⁵ = +34.5° (c = 1, H₂O)
- HPLC Purity : 99.8% (C18 column, 0.1% TFA in water/acetonitrile)
Chemical Reactions Analysis
Substitution Reactions
The secondary amine in the bicyclic framework participates in nucleophilic substitution. For example:
-
Reaction with Chlorotriazines :
Derivatization of the Hydroxyl Group
The hydroxyl group at position 6 can undergo functionalization (e.g., esterification or oxidation), though direct examples are sparse. Analogous systems (e.g., 3-azabicyclo[3.2.0]heptane derivatives) suggest potential for:
-
Protection : Use of benzyl or tert-butyldimethylsilyl (TBS) groups under standard conditions .
-
Oxidation : Conversion to ketones via Dess-Martin periodinane or Swern oxidation .
Solubility Issues
-
The hydrochloride salt’s high aqueous solubility complicates isolation. Ethyl acetate extraction often forms emulsions, requiring alternatives like dichloromethane .
-
Example : Isolation of 3-azabicyclo[3.2.0]heptane hydrochloride required 24 h of stirring with ethyl acetate to recover 24% yield .
Catalytic Systems
-
Pd Catalysts : XPhos Pd G2 enables efficient cross-couplings with aryl halides .
-
Base : K₃PO₄ is preferred for maintaining reaction pH and minimizing side reactions .
Comparative Reaction Data
Stability and Storage
-
Stability : The hydrochloride salt enhances stability, but the free base may degrade under acidic or oxidative conditions .
Key Citations
Scientific Research Applications
re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the ring system can form interactions with enzymes or receptors, leading to changes in their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences in bicyclic amines with similar frameworks:
Key Comparative Insights
Ring System and Conformation: The target compound's [3.2.0] system provides a unique balance of rigidity and flexibility compared to [3.1.1] (more strained) or [4.1.0] (larger bridge) systems .
Functional Group Impact :
- Hydroxyl (-OH) : Enhances hydrogen bonding and solubility in aqueous media (critical for pharmacokinetics) compared to ketones or CF₃ groups .
- Trifluoromethyl (-CF₃) : Introduces metabolic resistance and lipophilicity, favoring blood-brain barrier penetration in drug design .
Stereochemical Complexity :
- The target compound’s three chiral centers (1R,5R,6R) necessitate precise synthesis, unlike simpler analogues like 3-azabicyclo[3.1.1]heptan-6-one .
- Racemic mixtures (e.g., rac-tert-butyl derivatives in ) lack enantiomeric specificity, limiting therapeutic applications .
Synthetic Accessibility :
- Ketone-containing analogues (e.g., 3-azabicyclo[3.1.1]heptan-6-one) are synthesized via oxidation, whereas the target compound requires stereocontrolled hydroxylation .
Biological Activity
The compound re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride is a bicyclic amine derivative that has garnered attention in pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C₆H₁₂ClNO
- Molecular Weight : 145.62 g/mol
- CAS Number : 2095192-16-6
Antimicrobial Activity
Research indicates that derivatives of azabicyclo compounds exhibit significant antibacterial properties. Specifically, the compound has shown effectiveness against various strains of bacteria, including those resistant to conventional antibiotics.
- Mechanism of Action : The primary action mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This is particularly relevant in treating infections caused by extended-spectrum beta-lactamase (ESBL) producing bacteria .
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for key enzymes involved in bacterial metabolism:
- Urease Inhibition : The compound has been tested for urease inhibition, which is crucial in managing urinary tract infections caused by urease-producing bacteria.
- Alpha-Amylase Inhibition : It has also shown potential in inhibiting alpha-amylase, suggesting applications in managing diabetes by regulating carbohydrate metabolism .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. Results indicated a notable scavenging effect on free radicals, which contributes to its potential therapeutic applications in oxidative stress-related disorders .
Study 1: Antibacterial Efficacy
In a comparative study of various azabicyclo derivatives against gram-positive and gram-negative bacteria, this compound exhibited superior activity against resistant strains, making it a candidate for further development as an antibiotic.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
Study 2: Enzyme Inhibition Assays
A series of enzyme inhibition assays were conducted to evaluate the effectiveness of the compound on urease and alpha-amylase:
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Urease | 72% |
| Alpha-Amylase | 65% |
Q & A
Basic Synthesis Strategy
Q: What are the foundational approaches for synthesizing re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride, considering its bicyclic framework and stereochemical complexity? A: Synthesis typically begins with bicyclic precursors (e.g., bicyclo[3.2.0] scaffolds) and involves stereoselective functionalization. Key steps include:
- Ring closure : Use of thionyl chloride (SOCl₂) or p-toluenesulfonic acid (p-TsOH) to promote cyclization via dehydration or rearrangement .
- Stereochemical control : Chiral catalysts or enzymatic resolution to enforce the (1R,5R,6R) configuration, critical for biological activity.
- Salt formation : Hydrochloride salt preparation via reaction with HCl in anhydrous solvents to enhance solubility and stability .
Advanced Stereochemical Analysis
Q: How can researchers validate the stereochemical integrity of the (1R,5R,6R) configuration during synthesis? A: Advanced techniques include:
- X-ray crystallography : Definitive confirmation of spatial arrangement using single-crystal diffraction data.
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers and assess optical purity .
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE interactions to verify axial/equatorial substituent orientations .
Contradictions in Reaction Pathways
Q: How to resolve discrepancies in reported yields for bicyclo[3.2.0] rearrangements using thionyl chloride versus protic acids? A: Thionyl chloride (aprotic conditions) favors rapid carbocation-mediated rearrangements (70% yield for related bicyclic alcohols ), while protic acids (e.g., p-TsOH) may stabilize intermediates via hydrogen bonding, altering product distributions. Optimize by:
- Temperature control : Lower temps (<0°C) reduce side reactions.
- Real-time monitoring : Use GC-MS or inline IR to track reaction progress and adjust stoichiometry .
Impurity Profiling
Q: What are common impurities in re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride, and how are they quantified? A: Key impurities include:
- Epimers : (1S,5R,6R) or (1R,5S,6R) diastereomers formed during incomplete stereochemical control.
- Degradation products : Hydrolysis of the azabicyclo ring under acidic conditions.
Methodology : - HPLC with UV/ELSD detection : Use C18 columns and gradient elution (0.1% TFA in acetonitrile/water) for separation .
- Reference standards : Compare retention times against certified impurities (e.g., 6-aminopenicillanic acid derivatives ).
Computational Modeling for Bioactivity Prediction
Q: How can molecular docking predict the pharmacological relevance of this compound? A: Target bacterial penicillin-binding proteins (PBPs) or enzymes in neurological pathways:
- Protein preparation : Retrieve PDB structures (e.g., PBP2a for antibiotic resistance studies).
- Docking software : Use AutoDock Vina or Schrödinger Maestro to simulate ligand binding, focusing on hydrogen bonding with active-site residues (e.g., Ser403 in PBPs ).
- Validation : Compare binding affinities with known analogs (e.g., bacampicillin hydrochloride ).
Stability Under Stress Conditions
Q: What protocols ensure stability during storage and formulation? A: Conduct stress testing per ICH guidelines:
- Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC.
- Photodegradation : Expose to UV light (ICH Q1B) and assess azabicyclo ring integrity via NMR .
- pH sensitivity : Test solubility and degradation in buffers (pH 1–9) to identify optimal formulation conditions .
Method Development for Enantiomeric Excess (ee) Determination
Q: Which chiral stationary phases (CSPs) are most effective for ee analysis of this compound? A: Polysaccharide-based CSPs (e.g., Chiralcel OD-H or Chiralpak AD) provide superior resolution for bicyclic amines.
- Mobile phase : n-Hexane/isopropanol (90:10) with 0.1% diethylamine to reduce peak tailing.
- Validation : Achieve resolution (Rs) >2.0 between enantiomers .
Mechanistic Insights into Ring-Opening Reactions
Q: How does the azabicyclo[3.2.0] ring respond to nucleophilic attack, and what products are formed? A: The strained bicyclic system undergoes ring opening at the β-lactam-like bond. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
